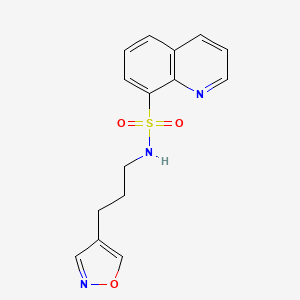
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine” is a complex organic compound. Trifluoromethylphenyl compounds are known to have wide applications in medicinal chemistry . They are characterized by the presence of a fluorine atom and a phenyl group in their structure .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Organic Electronics and Photophysics
- Deep-Blue Emitting Materials for OLEDs : Pyrene–benzimidazole conjugates, incorporating phenyl and triarylamine π-linkers, have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs). These materials, including derivatives of triarylamine (a relative of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine), exhibit red-shifted absorption spectra and pronounced intramolecular charge transfer, making them suitable for deep-blue emitting dopants in OLEDs (Durai Karthik et al., 2015).
- Fluorescent Dyes for Sensing Applications : The development of fluorescent dyes with conformationally restrained pyrazolylpyrene chromophores has shown potential for sensing applications. These compounds exhibit bright fluorescence and significant changes in emission spectra upon protonation, indicating their utility in detecting acidic environments (Anna Wrona-Piotrowicz et al., 2022).
- Phosphors for Efficient OLEDs : Bis-tridentate iridium(III) phosphors incorporating functional 2-pyrazol-3-yl-6-phenylpyridine chelates have been synthesized, offering pathways to highly efficient OLEDs. These complexes demonstrate the importance of structural design in achieving desirable electroluminescent properties (Jun Lin et al., 2016).
Medicinal Chemistry and Biological Activity
- Antimicrobial Agents : New 1,2,3-triazolyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds, through a Vilsmeier–Haack reaction approach, exhibited broad-spectrum antimicrobial activities, underscoring the versatility of the pyrazole scaffold in drug development (Manjunatha Bhat et al., 2016).
- Fluoroalkyl Amino Reagents : The introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles using fluoroalkyl amino reagents represents a significant advance in the synthesis of fluorinated compounds for agricultural and medicinal chemistry (Étienne Schmitt et al., 2017).
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-4-8(7)16-9(14)5-6-15-16/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKVCSGZMYJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


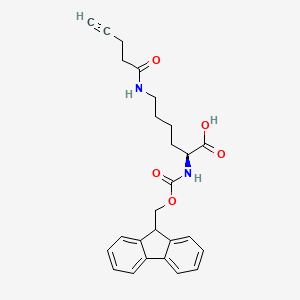
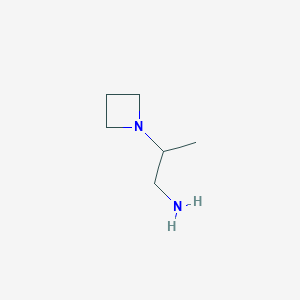
![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2754461.png)
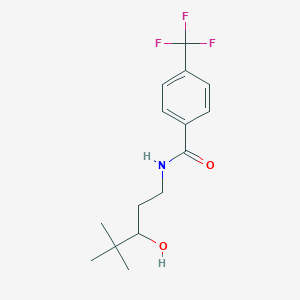
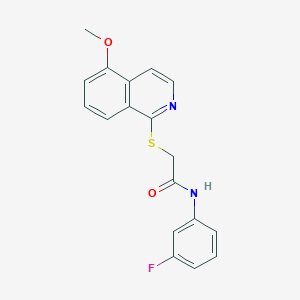

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)
![7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754473.png)
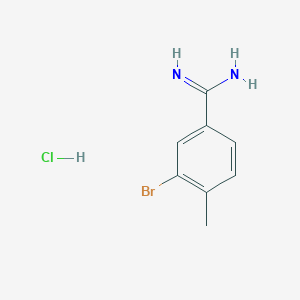
![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)
